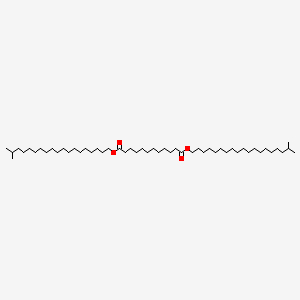

Bis(18-methylnonadecyl) dodecanedioate

Description

Bis(18-methylnonadecyl) dodecanedioate is a high-molecular-weight diester derived from dodecanedioic acid and two 18-methylnonadecyl alcohol moieties. Its structure features a linear 12-carbon dicarboxylic acid backbone esterified with branched alkyl chains (18-methylnonadecyl groups). This compound is characterized by its long, branched hydrophobic chains, which confer unique physicochemical properties such as high thermal stability, low volatility, and resistance to hydrolysis. These attributes make it suitable for specialized industrial applications, including lubricants, plasticizers, and surfactants .

Properties

CAS No. |

156376-94-2 |

|---|---|

Molecular Formula |

C52H102O4 |

Molecular Weight |

791.384 |

IUPAC Name |

bis(18-methylnonadecyl) dodecanedioate |

InChI |

InChI=1S/C52H102O4/c1-49(2)43-37-31-25-19-15-11-7-5-9-13-17-23-29-35-41-47-55-51(53)45-39-33-27-21-22-28-34-40-46-52(54)56-48-42-36-30-24-18-14-10-6-8-12-16-20-26-32-38-44-50(3)4/h49-50H,5-48H2,1-4H3 |

InChI Key |

BIBCGKCLMSISQS-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC(C)C |

Synonyms |

Dodecanedioic acid, diisoeicosyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include other dialkyl esters of dodecanedioic acid, such as:

- Dimethyl dodecanedioate (C₁₂H₂₂O₄): A short-chain ester with methyl groups.

- Diethyl dodecanedioate (C₁₆H₃₀O₄): An intermediate-chain ester with ethyl groups.

- Bis(2-ethylhexyl) dodecanedioate (C₂₈H₅₂O₄): A branched ester with 2-ethylhexyl substituents.

Table 1: Comparative Physicochemical Properties

Key Observations:

- Molecular Weight and Branched Chains: this compound’s high molecular weight and branching result in superior thermal stability compared to linear esters like dimethyl or diethyl dodecanedioate .

- Applications : While dimethyl dodecanedioate is used in fragrances and pharmaceuticals, the target compound’s bulkier structure aligns with industrial uses requiring hydrophobicity and durability .

Bioactivity and Toxicity Considerations

Unlike ammonium-based surfactants, the absence of charged groups in esters like this compound likely reduces cellular toxicity, making it safer for non-biological applications .

Spectral and Analytical Data

Spectral analysis methods from (e.g., NMR, IR) are critical for differentiating this compound from similar esters. For instance:

- NMR : The compound’s branched alkyl chains produce distinct splitting patterns in proton NMR, contrasting with the simpler spectra of linear-chain esters.

- Mass Spectrometry : High molecular weight and fragmentation patterns help distinguish it from lower-weight analogues like dimethyl dodecanedioate .

Market and Industrial Relevance

The dimethyl ester variant dominates the flavors and fragrances market due to its volatility and compatibility with organic matrices . In contrast, this compound’s niche applications in high-performance lubricants and surfactants reflect its tailored physicochemical profile. Market trends suggest growing demand for such specialized esters in automotive and aerospace industries, where thermal resilience is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.